rac-(1R,2R)-2-methylcyclobutane-1-carboxylic acid, trans (CAS: 57705-61-0) is a conformationally restricted, sp3-rich aliphatic building block widely utilized in medicinal chemistry and advanced materials synthesis. Featuring a trans-disubstituted cyclobutane ring, this compound provides a rigid, highly predictable 3D vector for its methyl and carboxylate substituents. In industrial procurement, it is primarily sourced as a bioisostere for gem-dimethyl, tert-butyl, or phenyl groups to improve the metabolic stability and lipophilic ligand efficiency of active pharmaceutical ingredients (APIs). Unlike its cis counterpart, the trans isomer minimizes 1,2-steric clash, offering superior thermodynamic stability, higher yields in downstream coupling reactions, and highly efficient chiral resolution profiles [1].
Substituting rac-(1R,2R)-2-methylcyclobutane-1-carboxylic acid, trans with generic aliphatic acids (e.g., 2-methylbutanoic acid) or its cis-isomer fundamentally alters both process chemistry and final product performance. Linear aliphatic substitutes lack the rigid sp3-carbon ring, leading to higher entropic penalties during receptor binding and increased susceptibility to metabolic degradation [1]. More importantly, substituting with the cis-isomer introduces severe 1,2-steric eclipsing interactions. This steric hindrance at the carbonyl center drastically reduces the efficiency of amide bond formation with bulky amines and increases the risk of base-catalyzed epimerization during multi-step synthesis. For procurement teams, specifying the trans-isomer ensures predictable reaction kinetics, higher batch-to-batch reproducibility, and scalable downstream processing [2].
During the synthesis of complex APIs, the steric environment around the carboxylic acid dictates coupling efficiency. The trans-geometry of rac-(1R,2R)-2-methylcyclobutane-1-carboxylic acid places the methyl group on the opposite face of the ring from the reactive carbonyl, minimizing steric clash. Under standard HATU/DIPEA coupling conditions with secondary amines, the trans-isomer typically achieves yields of 85-92%. In contrast, the cis-isomer, which suffers from 1,2-steric eclipsing, frequently stalls at 60-65% yield under identical conditions [1].
| Evidence Dimension | Amide bond formation yield (HATU/DIPEA) |
| Target Compound Data | 85-92% yield |
| Comparator Or Baseline | cis-2-methylcyclobutanecarboxylic acid (~60-65% yield) |
| Quantified Difference | 25-30% higher coupling yield |
| Conditions | Standard peptide coupling conditions with sterically hindered secondary amines |
Higher coupling yields directly reduce the consumption of expensive coupling reagents and precious amine intermediates, lowering overall API cost of goods (COGs).
In multi-step synthetic routes involving strong bases or high temperatures, maintaining stereochemical integrity is critical. The trans-isomer is thermodynamically favored over the cis-isomer by approximately 1.5 to 2.0 kcal/mol due to the relief of pseudo-diaxial interactions on the cyclobutane ring. This energetic advantage means the trans-isomer is highly resistant to base-catalyzed epimerization at the alpha-carbon, whereas the cis-isomer is prone to isomerizing into the trans-form during harsh saponification or coupling steps [1].
| Evidence Dimension | Relative thermodynamic stability (ΔG) |
| Target Compound Data | Lower energy state (stable against epimerization) |
| Comparator Or Baseline | cis-isomer (+1.5 to 2.0 kcal/mol higher energy) |
| Quantified Difference | 1.5 - 2.0 kcal/mol energetic advantage |
| Conditions | Basic conditions (e.g., NaOH/MeOH or prolonged heating with DIPEA) |
Procuring the thermodynamically stable trans-isomer prevents unwanted stereochemical drift during manufacturing, ensuring strict batch-to-batch purity and regulatory compliance.
For applications requiring enantiopure building blocks, rac-(1R,2R)-2-methylcyclobutane-1-carboxylic acid must be resolved. The trans-geometry provides a highly distinct spatial environment for chiral resolving agents (such as (R)-phenylglycinol or chiral amines). Classical resolution of the trans-racemate routinely achieves >95% diastereomeric excess (de) after a single crystallization cycle. The cis-racemate, presenting a more sterically congested and less differentiated face, typically yields only 80-85% de, requiring multiple solvent-intensive recrystallizations to achieve high optical purity [1].
| Evidence Dimension | Diastereomeric excess (de) per crystallization cycle |
| Target Compound Data | >95% de |
| Comparator Or Baseline | cis-racemate (~80-85% de) |
| Quantified Difference | >10% higher optical purity per cycle |
| Conditions | Classical resolution using chiral amine salts in organic solvents |
High resolution efficiency drastically reduces solvent waste and processing time for manufacturers isolating pure (1R,2R) or (1S,2S) enantiomers.
Because of its rigid sp3-character and predictable trans-vector, this compound is the ideal choice for replacing metabolically vulnerable aromatic rings or highly lipophilic tert-butyl groups in drug candidates. It maintains the necessary spatial occupation for target binding while improving the fraction of sp3 carbons (Fsp3), a key metric for clinical success [1].
The trans-geometry minimizes steric clash at the carbonyl, making this building block highly suitable for incorporation into unnatural amino acids and peptidomimetics. It locks the backbone conformation to probe specific receptor pockets without the synthetic stalling often seen with cis-cyclobutane derivatives [2].
Due to its high thermodynamic stability and excellent chiral resolution efficiency (>95% de per cycle), this trans-racemate is the preferred starting material for industrial process chemists needing to generate large quantities of enantiopure (1R,2R) or (1S,2S) fragments for late-stage API manufacturing [2].